2-(Dimethylamino)ethyl 4-acetamidobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Dimethylamino)ethyl 4-acetamidobenzoate involves the reaction of 4-aminobenzoic acid with 2-chloro-N,N-dimethylethylamine hydrochloride in the presence of a base such as anhydrous sodium bicarbonate . The reaction is typically carried out in acetone and cooled using an ice water bath for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 4-acetamidobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoates and amides.
Scientific Research Applications
2-(Dimethylamino)ethyl 4-acetamidobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 4-acetamidobenzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl 4-aminobenzoate: Similar in structure but with an amino group instead of an acetamido group.
Ethyl 4-dimethylaminobenzoate: An ethyl ester derivative with similar applications in photoinitiation and organic synthesis.
Uniqueness
2-(Dimethylamino)ethyl 4-acetamidobenzoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetamido group, in particular, allows for unique interactions and applications compared to its analogs .
Properties
CAS No. |
2811-31-6 |
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Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 4-acetamidobenzoate |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)14-12-6-4-11(5-7-12)13(17)18-9-8-15(2)3/h4-7H,8-9H2,1-3H3,(H,14,16) |
InChI Key |
FZLZGULUHIGIOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCCN(C)C |
Origin of Product |
United States |
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